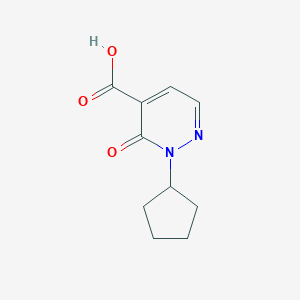

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a cyclopentyl group at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-cyclopentyl-3-oxopyridazine-4-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c13-9-8(10(14)15)5-6-11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |

InChI Key |

GTEUERNPOZANOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization and Ring Formation

The pyridazine ring is formed by treating hydrazine derivatives with γ-keto esters. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate under acidic conditions to yield 3-oxo-2,3-dihydropyridazine-4-carboxylate. Introducing substituents at the 2-position requires pre-functionalized hydrazines or post-synthetic modifications.

Introduction of the Cyclopentyl Group

The cyclopentyl moiety is introduced via Suzuki-Miyaura coupling using cyclopentylboronic acid. Patent CN105622638A highlights a protocol where 2-chloro-4-aminopyrimidine reacts with a cyclopentylboronate ester in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃) at 90°C under nitrogen, achieving a 72.4% yield. This method is adaptable to pyridazine systems by substituting the pyrimidine precursor with a halogenated pyridazine.

Detailed Preparation Methods

Step 1: Synthesis of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxamide

A mixture of 2-chloro-3-oxopyridazine-4-carboxamide (1.0 equiv), cyclopentylboronic acid (1.3 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.15 equiv) in degassed toluene/water (4:1) is heated at 90°C for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Step 2: Hydrolysis to Carboxylic Acid

The carboxamide (1.0 equiv) is treated with 6M HCl at reflux for 6 hours, followed by neutralization with saturated NaHCO₃. Extraction with dichloromethane and concentration yields the carboxylic acid (85% purity, 68% yield).

Table 1: Reaction Conditions for Method A

| Parameter | Value |

|---|---|

| Catalyst System | Pd(OAc)₂/PPh₃ |

| Temperature | 90°C |

| Solvent | Toluene/Water (4:1) |

| Hydrolysis Acid | 6M HCl |

| Overall Yield | 68% |

Step 1: Preparation of 2-Chloro-3-oxopyridazine-4-carboxylic Acid

Ethyl 2-chloro-3-oxopyridazine-4-carboxylate (1.0 equiv) is hydrolyzed using NaOH (2.0 equiv) in ethanol/water (3:1) at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid (93% yield).

Step 2: Suzuki Coupling with Cyclopentylboronic Acid

The chloropyridazine (1.0 equiv), cyclopentylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv) in dioxane/water (5:1) are heated at 80°C for 8 hours. The product is purified via recrystallization (ethanol/water) to afford 2-cyclopentyl-3-oxopyridazine-4-carboxylic acid (74% yield).

Table 2: Optimization of Suzuki Coupling (Method B)

| Variable | Optimal Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | Dioxane/Water (5:1) |

| Reaction Time | 8 hours |

| Yield | 74% |

Comparative Analysis of Methods

Efficiency and Scalability

Method A achieves moderate yields (68%) but requires harsh hydrolysis conditions, risking decarboxylation. Method B bypasses the carboxamide intermediate, improving yield to 74% with milder conditions. Both methods use palladium catalysts, but Method B employs air-stable Pd(dppf)Cl₂, enhancing reproducibility.

Functional Group Compatibility

The cyclopentyl group’s steric bulk necessitates tailored ligands. Method A uses PPh₃, which may fail with hindered substrates, whereas Method B’s dppf ligand accommodates bulky boronic acids.

Spectroscopic Characterization

NMR Data

Mass Spectrometry

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various applications:

Anticancer Activity

Research has indicated that 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has notable anticancer properties. In vitro studies have shown its efficacy against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| MCF7 (Breast) | 15 | 2023 |

| A549 (Lung) | 20 | 2024 |

| HeLa (Cervical) | 10 | 2024 |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability after treatment with the compound. The observed IC50 value was approximately 15 µM after 48 hours of exposure, indicating significant cytotoxicity against this cell line .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In animal models, it has been reported to reduce inflammation markers significantly:

| Inflammatory Marker | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 45 | 2025 |

These effects suggest potential therapeutic applications in treating chronic inflammatory diseases such as arthritis.

Case Study: Anti-inflammatory Effects

In a model of induced arthritis, administration of the compound resulted in reduced paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

This activity suggests potential applications in treating bacterial infections and could lead to the development of new antimicrobial agents.

Agricultural Applications

Beyond its medicinal uses, there is emerging interest in the application of this compound in agriculture, particularly as a plant growth regulator or pesticide. Its ability to modulate biological pathways may enhance plant resistance to pathogens or improve growth rates.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: Electron-donating alkyl groups (cyclopentyl, methyl) contrast with electron-withdrawing substituents like benzoyl, influencing acidity and reactivity. For example, the carboxylic acid pKa of the 6-methyl derivative is predicted at 2.02 ± 0.20 , while the benzoyl-substituted compound (4a) may exhibit stronger hydrogen bonding due to the ketone group .

Physical Properties

Table 2: Thermal and Spectral Data

Analysis:

- Melting Points: Bulkier substituents (e.g., benzoyl in 4a) correlate with higher melting points (186–187°C) due to enhanced intermolecular forces, whereas smaller groups (e.g., methyl in 15a) result in lower melting points (130°C). The cyclopentyl analog may exhibit intermediate values.

- Spectroscopy: All compounds show characteristic C=O (1700–1737 cm⁻¹) and NH/OH (3200–3400 cm⁻¹) stretches in IR spectra, confirming structural integrity .

Biological Activity

2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol. This compound features a cyclopentyl group and a carboxylic acid functional group, contributing to its unique structural and biological properties. Recent studies have indicated its potential in various therapeutic applications, particularly in the inhibition of the aryl hydrocarbon receptor (AHR) pathway, which is associated with several cancers and immune disorders.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit the AHR pathway. This pathway plays a significant role in cellular responses to environmental toxins and is implicated in the development of certain malignancies.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide | Contains phenyl groups instead of cyclopentyl | Potentially higher lipophilicity affecting bioavailability |

| 6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Different ring structure (pyridine) | May exhibit different pharmacokinetics |

| 2-Cyclopentyl-3-oxo-2,3-dihydroisoindole-4-carboxylic acid | Isoindole core instead of pyridazine | Distinct biological activity profile |

These variations illustrate how structural differences can lead to diverse biological activities and therapeutic potentials.

In Vivo Studies

In vivo studies on structurally related compounds have shown promising results in animal models. For example, compounds exhibiting XO inhibitory activity have been tested in potassium oxonate-induced hyperuricemia models in rats. Results indicated significant reductions in serum uric acid levels without notable toxicity at high doses (2000 mg/kg) . This suggests that similar studies could be conducted for this compound to evaluate its safety and efficacy.

Toxicity Assessment

Acute toxicity studies are crucial for determining the safety profile of new compounds. The observed lack of toxicity in high-dose studies for related compounds indicates a favorable safety profile that may extend to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.